molecular formula C14H16BrNO B5820350 [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No. B5820350
M. Wt: 294.19 g/mol
InChI Key: AKMRKHCVXKOCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as BRD7929, is a chemical compound that has gained attention in the scientific community for its potential application in drug discovery and development.

Mechanism of Action

The mechanism of action of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is not fully understood, but it has been suggested to act as a modulator of protein-protein interactions. It has been shown to bind to bromodomains, which are protein domains that recognize acetylated lysine residues on histones and other proteins. This binding may disrupt the function of bromodomain-containing proteins, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have various biochemical and physiological effects, depending on the specific target and cellular context. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate immune responses. In addition, [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in lab experiments is its specificity for bromodomains, which allows for the selective modulation of protein-protein interactions. However, one limitation is the potential for off-target effects, as well as the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One area of focus is the identification of novel targets for [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol and other bromodomain inhibitors. Another direction is the optimization of [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol and related compounds for improved pharmacokinetic properties and therapeutic efficacy. In addition, the development of new screening assays and drug discovery platforms for bromodomain inhibitors could lead to the identification of new therapeutic agents for various diseases.

Synthesis Methods

[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol can be synthesized through a multi-step process, starting with the reaction of 4-bromo-3-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.

Scientific Research Applications

[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been used in various scientific research applications, particularly in drug discovery and development. It has been shown to have potential as a therapeutic agent for the treatment of cancer, neurological disorders, and infectious diseases. [1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been used as a tool compound for the identification of novel drug targets and the development of new screening assays.

properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMRKHCVXKOCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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